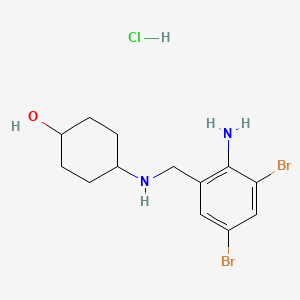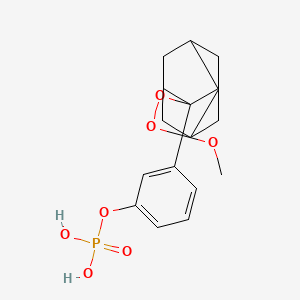
Amppd
概要
説明
AMPPD is a biochemistry ultrasensitive alkaline phosphatase substrate . It’s used in chemiluminescent immunoassay technology for the identification of antibodies .
Synthesis Analysis
The synthesis of AMPPD involves a series of reactions. One method uses 3-methoxy benzaldehyde as a raw material and involves six reactions including acetalation, substitution, condensation, demethylation, phosphorylation, and photooxidation . Another method involves reacting an intermediate with molybdate in an organic solvent .
Molecular Structure Analysis
The molecular formula of AMPPD is C18H23O7P . It’s a 1,2-dioxo-cyclohexane derivative .
Chemical Reactions Analysis
AMPPD is used as a substrate in chemiluminescent immunoassays. The activation of AMPPD requires chemical or enzymatic reactions associated with the immunological reaction . On enzymatic cleavage of the phosphate group, AMPPD becomes destabilized and decomposes .
Physical And Chemical Properties Analysis
AMPPD has a molecular weight of 382.34 . It’s soluble in water . The chemiluminescence yield of AMPPD in aqueous solution is significantly decreased by the hydrogen-bonding effect .
科学的研究の応用
Chemiluminescence in Immunoassays
AMPPD (3-(2’-spiroadamantane)-4-methoxy-4-(3"-phosphoryloxy)phenyl-1,2-dioxetane) is a chemiluminescent substrate that is used in immunoassays. It is catalyzed and hydrolyzed by alkaline phosphatase (ALP), emitting blue light at 470 nm under alkaline conditions . This property makes it valuable for detecting specific proteins or antigens in various samples.
Molecular Biology Research
In molecular biology laboratories, AMPPD is utilized for activity testing in the cloning, expression, and purification processes of various cytokines such as interleukins and interferons .
Enhanced Stability and Quantum Yield
AMPPD and its derivatives are synthesized molecules that offer more stability compared to other luminescent markers. They result in light emission with a characteristically elevated quantum yield, which is crucial for accurate and reliable assay results .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O7P/c1-22-18(13-3-2-4-16(10-13)23-26(19,20)21)17(24-25-18)14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15H,5-9H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIPYISRNJUPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924138 | |
| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amppd | |
CAS RN |
122341-56-4 | |
| Record name | 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AMPPD generate chemiluminescence?
A1: AMPPD itself is not chemiluminescent. It requires dephosphorylation by ALP to initiate a chemically initiated electron exchange luminescence (CIEEL) process. This process involves the following steps:
- Light Emission: The excited m-MOB(-) then returns to its ground state, releasing energy as light at a wavelength of approximately 470 nm. [, , ]
Q2: How does the structure of AMPPD contribute to its chemiluminescence efficiency?
A2: The spiroadamantyl group in AMPPD plays a crucial role in its thermal stability, preventing premature decomposition before enzymatic triggering. [, ] Furthermore, the position of the methoxy group on the aromatic ring influences the energy levels of the excited state, impacting chemiluminescence efficiency. Theoretical studies suggest a complex interplay of conjugation, induction, and steric effects related to the electron donor position and its impact on efficiency. []
Q3: What are the advantages of using AMPPD in bioassays?
A3: AMPPD offers several advantages:
- High Sensitivity: AMPPD-based assays can detect extremely low quantities of ALP, enabling high sensitivity in immunoassays and other bioanalytical applications. [, , , ]
- Prolonged Signal Duration: The chemiluminescent signal generated by AMPPD can persist for an extended period, facilitating signal measurement and imaging. [, , ]
- Safety: As a non-radioactive alternative to radioactive probes, AMPPD offers a safer option for laboratory personnel and the environment. [, , ]
Q4: What is the molecular formula and weight of AMPPD?
A4: AMPPD has a molecular formula of C21H25O6P and a molecular weight of 404.4 g/mol.
Q5: How does AMPPD perform under different conditions?
A5: AMPPD demonstrates optimal performance under alkaline conditions. The pH significantly influences the rate of enzymatic dephosphorylation, and thus, the intensity and duration of the chemiluminescent signal. [, , ] Studies have shown that certain macromolecules, such as bovine serum albumin (BSA), can enhance AMPPD luminescence by providing a hydrophobic microenvironment that stabilizes the dephosphorylated emitter. [, ]
Q6: Can you explain the kinetics of AMPPD dephosphorylation by alkaline phosphatase?
A6: The kinetics of AMPPD dephosphorylation by ALP are influenced by factors such as pH, temperature, and substrate concentration. Studies have revealed that the turnover number of ALP, a measure of catalytic efficiency, is impacted by pH values below 9. This indicates a change in the rate-limiting step of the enzymatic dephosphorylation process under those conditions. []
Q7: What are the main applications of AMPPD in research and diagnostics?
A7: AMPPD finds extensive use in:
- Immunoassays: It serves as a highly sensitive detection reagent for ALP-labeled antibodies or antigens in various immunoassays, including ELISA (Enzyme-Linked Immunosorbent Assay) and CLEIA (Chemiluminescent Enzyme Immunoassay). [, , , , , , ]
- DNA detection: AMPPD-based chemiluminescence is employed in Southern blotting techniques to visualize DNA sequences on membranes. [, , , , ]
- Other Applications: Researchers are exploring AMPPD in developing novel biosensors and bioimaging techniques. [, ]
Q8: Have computational methods been used to study AMPPD and its derivatives?
A8: Yes, computational chemistry, particularly density functional theory (DFT) and multiconfigurational perturbation theory, has been instrumental in understanding the decomposition mechanism of AMPPD and its isomers. These studies provide insights into the electronic transitions involved in the CIEEL process and guide the design of new dioxetane-based chemiluminescent probes with improved properties. [, ]
Q9: How do structural modifications of AMPPD affect its activity?
A9: Modifications to the AMPPD structure can significantly impact its properties. For example, the addition of a chlorine atom to the adamantyl group, as seen in the derivative CSPD, leads to reduced aggregation and enhanced signal stability. [, ] Moreover, altering the position and nature of substituents on the aromatic ring can influence the chemiluminescence efficiency, spectral properties, and stability of the molecule. [, , ]
Q10: What analytical methods are used to characterize and quantify AMPPD?
A10: Various analytical techniques are employed to characterize AMPPD and its derivatives:
- Spectroscopy: UV-Vis spectroscopy helps determine its concentration and purity. Fluorescence spectroscopy is used to study the excited state dynamics of AMPPD and its emitter. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) can be used to purify and analyze AMPPD and its reaction products. []
- Luminescence Measurements: Luminometers are essential for quantifying the chemiluminescent signal generated by AMPPD in various assays. [, , , ]
Q11: Are there any alternatives to AMPPD for chemiluminescent detection?
A11: Yes, several other chemiluminescent substrates for ALP exist, such as:
- CSPD: As mentioned earlier, CSPD (disodium 3-chloro-4-(4-methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1(3,7)]decan]-4-yl)phenyl phosphate) is a more stable AMPPD derivative with improved signal resolution. [, ]
- Firefly luciferin phosphate: This substrate utilizes firefly luciferase instead of ALP and offers high sensitivity for specific applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
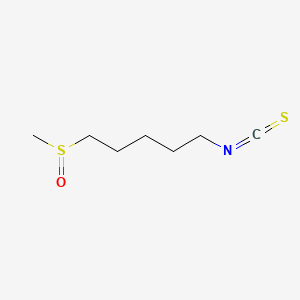

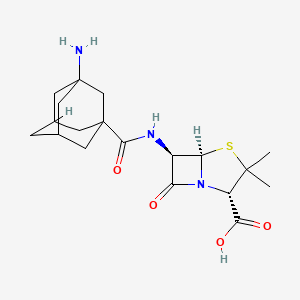
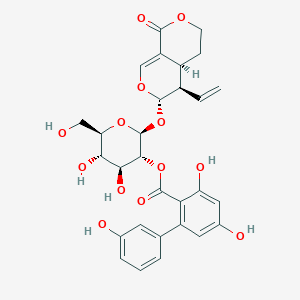


![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
